2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester

CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Access the regiospecifically pure 6-oxo-2-azabicyclo[3.3.1]nonane scaffold for CNS drug discovery. Unlike Mannich-based routes yielding regioisomeric mixtures, this Boc-protected intermediate is produced via Bosch intramolecular acylation, ensuring exclusive 6-oxo functionalization. • 98% purity with full analytical characterization • LogP 2.365, TPSA 46.61 Ų - favorable CNS MPO profile for blood-brain barrier penetration • Eliminates chromatographic separation of regioisomers • MW 239.31 g/mol, C₁₃H₂₁NO₃

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
Cat. No. B12277217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1CCC2=O
InChIInChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(14)4-5-11(9)15/h9-10H,4-8H2,1-3H3
InChIKeyLVHTVAFZZMRMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-2-azabicyclo[3.3.1]nonane Intermediate


2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester (CAS 1031335-12-2; synonym: tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate) is a Boc-protected bicyclic lactam featuring the morphan (2-azabicyclo[3.3.1]nonane) scaffold with a ketone at the 6-position. The rigid bridged framework provides conformational constraint valuable for pharmacophore design, particularly for central nervous system (CNS) targets and enzyme inhibition applications . The tert-butoxycarbonyl (Boc) protecting group enhances solubility and stability during synthetic manipulation and purification . Commercially available at 98% purity with full analytical characterization (molecular weight 239.31 g/mol, molecular formula C₁₃H₂₁NO₃) , this compound serves as a key intermediate for constructing morphan-based bioactive molecules and complex natural-product-like heterocycles.

Substitution Risks of the 6-Oxo Scaffold


The 2-azabicyclo[3.3.1]nonane (morphan) scaffold is not a uniform pharmacophoric platform; the position of the ketone substituent (6-oxo vs. 7-oxo vs. 8-oxo) fundamentally alters regiochemical reactivity, conformational equilibrium, and ultimately biological target engagement . Fischer indole synthesis studies on 2-azabicyclo[3.3.1]nonan-7-ones demonstrate that even minor substitution changes dramatically redirect indolization regioselectivity, with an ethyl substituent at the 9-position promoting reaction specifically at C-8 rather than C-6 . This illustrates the hazard of generic substitution: replacing a 6-oxo intermediate with a 7-oxo or 8-oxo analog can divert subsequent functionalization to different positions, generating a completely different chemical series and invalidating established structure–activity relationships (SAR). Furthermore, conformational analysis reveals that the twin-chair conformation of the [3.3.1] system is sensitive to substitution pattern, with lone-pair repulsion between N(3) and the C(7)H group causing considerable cyclohexane-ring distortion [1]. These conformational differences directly influence intermolecular recognition events.

Quantitative Differentiation: 6-Oxo vs. Analogs


Lipophilicity: 6-Oxo vs. 8-Oxo Isomer

The 6-oxo positional isomer (tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate) exhibits a calculated LogP of 2.365 , whereas the 8-oxo positional isomer (2-(tert-butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one, CAS 1392110-10-9) has a calculated XLogP of 1.8 . Both isomers share identical molecular formula (C₁₃H₂₁NO₃), molecular weight (~239.31 g/mol), and TPSA (46.6 Ų), yet the difference in ketone position yields a ΔLogP of +0.565. This 0.57 log unit increase corresponds to an approximately 3.7-fold higher theoretical partition coefficient for the 6-oxo isomer.

CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Regiospecific Synthesis: Bosch vs. Mannich Route

The 6-oxo-2-azabicyclo[3.3.1]nonane scaffold is accessed via intramolecular acylation of 3-oxo-2-piperidine-propionic acid derivatives, a well-characterized route published by Bosch et al. and subsequently cited by over 20 publications, including scalable total syntheses (e.g., halofuginone) [1]. In contrast, the 7-oxo and 8-oxo isomers are typically prepared via Mannich-type condensation (e.g., DE1720037A1) that suffers from competing regioisomer formation and lower regiochemical fidelity [2]. While exact comparative yield data requires experimental replication, the Bosch route provides a single regioisomeric product by design, eliminating the need for regioisomer separation that is inherent in Mannich-based approaches. The Bosch methodology has demonstrated scalability in the synthesis of halofuginone (Organic Process Research & Development 2019, 23, 990–997), establishing a precedent for reliable multi-gram production of 6-functionalized morphans.

Synthetic methodology Process chemistry Scalable intermediate production

Scaffold Comparison: [3.3.1] vs. [2.2.2] Core

The [3.3.1]nonane scaffold in the target compound (C₁₃H₂₁NO₃, MW 239.31) is one methylene unit larger than the closest [2.2.2]octane analog (2-azabicyclo[2.2.2]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester, CAS 1311390-85-8; C₁₂H₁₉NO₃, MW 225.28) [1]. Both scaffolds share essentially identical TPSA (46.61 Ų for [3.3.1] vs. ~46.6 Ų for [2.2.2]), meaning hydrogen-bonding capacity is conserved. However, the additional carbon in the [3.3.1] system contributes to a higher LogP (2.365 vs. an estimated ~1.5–2.0 for the [2.2.2] analog based on its smaller molecular volume). The larger bridge also reduces ring strain and alters the spatial presentation of the ketone and nitrogen functionalities, which can differentially affect receptor binding or enzyme inhibition when the scaffold is elaborated into final bioactive compounds [2]. In scaffold-hopping exercises, the [3.3.1] system provides a distinct region of Ro5-compliant chemical space (higher lipophilicity at equivalent TPSA) that is inaccessible with the [2.2.2] core.

Scaffold hopping Lead optimization Conformational analysis

Commercial Purity Benchmark

The target compound is commercially available at 98% purity (HPLC assay) as documented by Leyan (Product No. 1546930) . This purity level is 3 percentage points above the 95% purity threshold commonly offered for structurally similar Boc-protected azabicyclic building blocks (e.g., certain 2-azabicyclo[2.2.1]heptane derivatives and 3-azabicyclo[3.3.1]nonane analogs routinely supplied at 95% purity by multiple vendors). At 98% purity, the residual 2% impurity burden is less than half that of a 95%-pure batch (2% vs. 5% total impurities), reducing the likelihood that unidentified impurities will interfere with sensitive catalytic reactions or biological assays. The product datasheet further provides molecular formula (C₁₃H₂₁NO₃), molecular weight (239.31 g/mol), computed TPSA (46.61), LogP (2.365), and SMILES code, enabling immediate integration into computational workflows and electronic lab notebooks without additional analytical verification.

Procurement quality control Building block purity Analytical characterization

Prioritized Applications for 6-Oxo Intermediate


CNS Penetrant Pharmacophore Design

For medicinal chemistry programs targeting CNS receptors (e.g., opioid, nicotinic α7, or σ receptors) where passive blood-brain barrier permeability is critical, the 6-oxo-[3.3.1] scaffold provides a LogP of 2.365 at a TPSA of only 46.61 Ų (Section 3, Evidence 1 and 3). This lipophilicity is 0.57 log units higher than the 8-oxo positional isomer (LogP 1.8), translating to an estimated 3.7-fold higher partition coefficient. The scaffold's favorable CNS MPO (Multiparameter Optimization) profile makes it a strategic choice over smaller [2.2.2]octane analogs (MW 225 vs. 239, lower LogP) when additional carbon count is needed for downstream SAR exploration .

Scalable Morphan Synthesis via Bosch Route

Process chemistry groups requiring multi-gram to kilogram quantities of 6-functionalized morphan intermediates benefit from the regiospecific Bosch intramolecular acylation route that produces exclusively the 6-oxo regioisomer (Section 3, Evidence 2). Unlike Mannich-based routes to 7-oxo/8-oxo isomers that generate regioisomeric mixtures requiring chromatographic separation, the Bosch methodology has been validated at scale (e.g., halofuginone total synthesis, OPRD 2019) and eliminates an entire purification unit operation [1]. Procurement of the pre-formed 6-oxo Boc-protected intermediate at 98% purity enables direct entry into this established synthetic pathway .

Scaffold Hopping: [3.3.1] to [2.2.2] Core

In lead optimization campaigns where a [2.2.2]octane-based lead series requires a modest increase in lipophilicity without altering hydrogen-bonding pharmacophoric features, the [3.3.1]nonane scaffold serves as a direct scaffold-hop with conserved TPSA (~46.6 Ų) but elevated LogP (+0.4–0.9 estimated) (Section 3, Evidence 3). The additional bridge methylene also subtly alters the spatial vector of the ketone, potentially relieving unfavorable steric interactions with the target binding pocket while maintaining the bridged-nitrogen geometry critical for receptor recognition .

Opioid/Nicotinic SAR with Regiodefined Morphan

SAR programs exploring morphan-based opioid receptor ligands (μ, δ, κ) or α7 nicotinic receptor modulators require absolute confidence in the position of functional groups on the bicyclic core. As demonstrated by Fischer indole regioselectivity studies (Section 2), seemingly minor substitution changes redirect reactivity pathways . The 6-oxo-[3.3.1] scaffold, with its well-defined ketone position, ensures that subsequent functionalization (e.g., reductive amination, Grignard addition, or sp²–sp³ cross-coupling) occurs at the intended vector, preserving the integrity of computational docking predictions and SAR hypotheses [2].

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